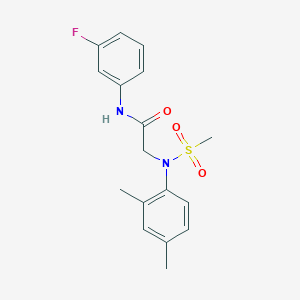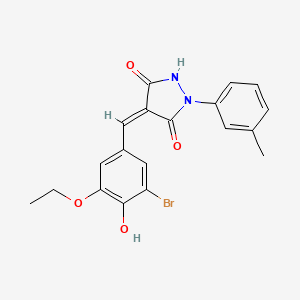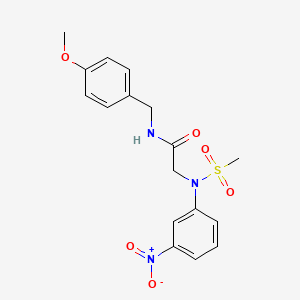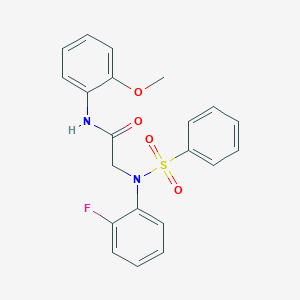![molecular formula C23H23ClN2O3S B3542866 N-(4-chlorobenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3542866.png)
N-(4-chlorobenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as CB-30865 and is a member of the benzamide class of compounds.
Mécanisme D'action
CB-30865 works by inhibiting the PARP-1 enzyme, which is involved in the repair of DNA damage. When DNA is damaged, PARP-1 is activated and binds to the damaged DNA to initiate the repair process. CB-30865 binds to the catalytic domain of PARP-1 and inhibits its activity, leading to the accumulation of unrepaired DNA damage. This, in turn, leads to cell death in cancer cells.
Biochemical and Physiological Effects:
CB-30865 has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, as discussed earlier. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, CB-30865 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-30865 is its potential use in cancer research. It has shown promising results in inhibiting the growth of cancer cells and inducing cell death. However, one of the limitations of CB-30865 is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on CB-30865. One direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis process of CB-30865 to increase its yield and availability for research purposes.
In conclusion, CB-30865 is a chemical compound that has shown promising results in scientific research, particularly in cancer research. Its potential use in inhibiting the growth of cancer cells and inducing cell death makes it a promising candidate for further research. However, more research is needed to optimize its synthesis process and explore its potential use in other diseases.
Applications De Recherche Scientifique
CB-30865 has shown potential in various scientific research applications. One of the most significant applications of this compound is in cancer research. CB-30865 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting the PARP-1 enzyme, which is essential for the repair of DNA damage. By inhibiting this enzyme, CB-30865 can induce DNA damage and cell death in cancer cells.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17-3-5-19(6-4-17)16-26(30(2,28)29)22-13-9-20(10-14-22)23(27)25-15-18-7-11-21(24)12-8-18/h3-14H,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAZZTYNWCNRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3542801.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3542828.png)
![N-isopropyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3542829.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-methylbenzamide](/img/structure/B3542835.png)

![methyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate](/img/structure/B3542859.png)


![4-{2-[(4-fluorobenzyl)oxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3542888.png)


